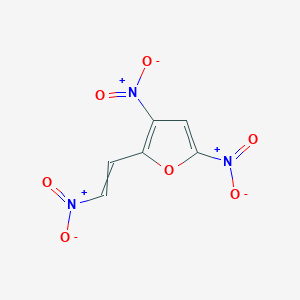
1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of three hydroxyl groups and a pentyl chain attached to a phenyl ring, along with a propanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one typically involves the condensation of appropriate phenolic compounds with propanone derivatives. One common method is the reaction of 2,4,6-trihydroxybenzaldehyde with pentylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in organic solvents.
Substitution: Acid chlorides or alkyl halides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(4-Hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one: This compound has similar structural features but with methoxy groups instead of hydroxyl groups.
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one: Another similar compound with a different substitution pattern on the phenyl rings.
Uniqueness
1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one is unique due to the presence of three hydroxyl groups and a pentyl chain, which confer distinct chemical and biological properties
属性
CAS 编号 |
66711-60-2 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
1-(2,4,6-trihydroxy-3-pentylphenyl)propan-1-one |
InChI |
InChI=1S/C14H20O4/c1-3-5-6-7-9-11(16)8-12(17)13(14(9)18)10(15)4-2/h8,16-18H,3-7H2,1-2H3 |
InChI 键 |
SCIFOCMFKAEGFQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(C(=C(C=C1O)O)C(=O)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



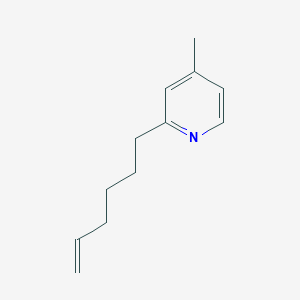


![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
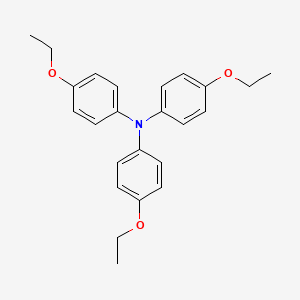
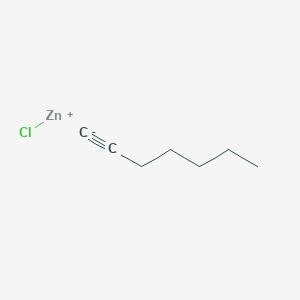
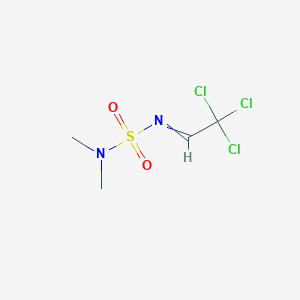
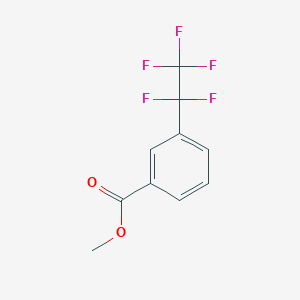
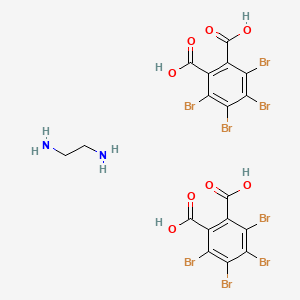
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

